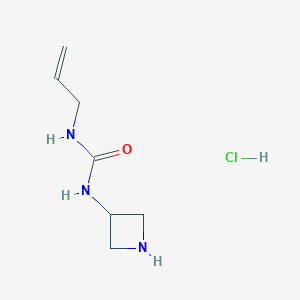
1-Allyl-3-(azetidin-3-yl)urea hydrochloride
Vue d'ensemble
Description
1-Allyl-3-(azetidin-3-yl)urea hydrochloride is a useful research compound. Its molecular formula is C7H14ClN3O and its molecular weight is 191.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Allylic Rearrangement and Substitution
A study demonstrated the allylic bromide rearrangement of 3-bromo-3-alkenyl-azetidin-2-ones, leading to the introduction of hydroxyl- or keto-functionalities into the azetidinone's side chain, offering new classes of potential cholesterol absorption inhibitors (Cardillo et al., 2005).
Antibacterial Evaluation
Synthesis of ureides from Baylis-Hillman derivatives and their subsequent evaluation for antibacterial activity highlighted some compounds exhibiting superior or equipotent activity compared to standard agents (Nag et al., 2006).
Bicyclic Beta-Lactams Synthesis
The radical cyclization of substituted azetidin-2-ones has been utilized to synthesize bicyclic beta-lactams, which were further reduced to novel piperidines and azepanes, demonstrating excellent diastereoselectivity (Leemans et al., 2008).
Medicinal Chemistry
The introduction of oxetan-3-yl and azetidin-3-yl substituents into aromatic systems via a nickel-mediated alkyl-aryl Suzuki coupling presented an efficient approach for synthesizing compounds with potential medicinal chemistry applications (Duncton et al., 2008).
Enantiopure Azetidine Derivatives
Research on amino acid-azetidine chimeras led to the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Mécanisme D'action
Target of Action
Azetidine derivatives are known to exhibit a variety of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles . This process yields the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-3-prop-2-enylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-2-3-9-7(11)10-6-4-8-5-6;/h2,6,8H,1,3-5H2,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQZXUJVKZAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480534.png)
![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)

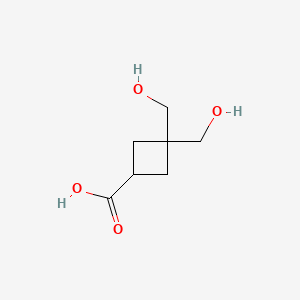
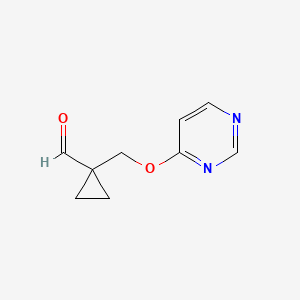

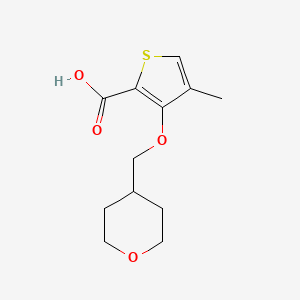
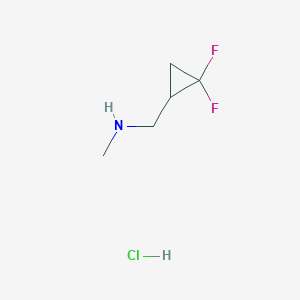
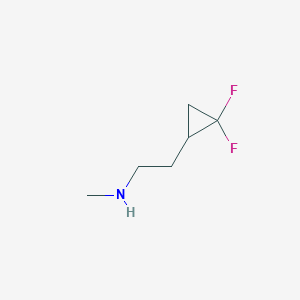
![N-((3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)ethanamine](/img/structure/B1480551.png)
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)
![6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480554.png)


